3-Acetylbiphenyl
Overview
Description
3-Acetylbiphenyl is a compound that is structurally characterized by the presence of an acetyl group attached to a biphenyl structure. While the provided papers do not directly discuss 3-acetylbiphenyl, they do provide insights into similar acetylated aromatic compounds and their properties, which can be extrapolated to understand 3-acetylbiphenyl. For instance, the study of 4-acetylbiphenyl on a gold surface reveals that such molecules can exhibit structural directionality and robustness, which may also be relevant for 3-acetylbiphenyl when interacting with metal surfaces .
Synthesis Analysis
The synthesis of acetylated aromatic compounds often involves the introduction of an acetyl group to an existing aromatic ring. For example, the synthesis of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline involves a series of reactions including elemental analysis and X-ray single crystal diffraction . Similarly, the synthesis of 3-acetyl-2-aminothiophenes using a modified Gewald reaction indicates a method that could potentially be adapted for the synthesis of 3-acetylbiphenyl .
Molecular Structure Analysis
The molecular structure of acetylated compounds is typically characterized using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. For instance, the molecular structure of a novel thiophene-containing compound was determined by X-ray crystallography, and the results were supported by DFT calculations . These techniques could be applied to determine the molecular structure of 3-acetylbiphenyl.
Chemical Reactions Analysis
Acetylated aromatic compounds can participate in various chemical reactions. The reactivity of the acetyl group can lead to cyclization reactions, as seen in the synthesis of nitrogen heterocycles from 1-(2′-acetylphenyl)-3-alkyltriazenes . The behavior of the acetyl group in 3-acetylbiphenyl could be similar, potentially leading to the formation of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetylated aromatic compounds can be deduced from spectroscopic and computational studies. For example, the vibrational frequencies and thermodynamic properties of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline were calculated and correlated with temperature . The electronic spectra and intramolecular charge transfer interactions of acetylated thiophenes were also studied . These properties are crucial for understanding the behavior of 3-acetylbiphenyl in different environments.
Scientific Research Applications
Industrial Biocatalysis
- Field : Applied Microbiology and Biotechnology .
- Application : 3-Acetylbiphenyl is used as a substrate in the field of industrial biocatalysis . Transaminases (TAms) are important enzymes for the production of chiral amines for the pharmaceutical and fine chemical industries .
- Methods : An in silico design approach was used, resulting in seven mutations to the well-characterized Vf-TAm. This focused mainly on enlarging the large binding pocket and increasing hydrophobicity at key residues in order to improve the reaction rate towards the bulky ketone substrate, 2-acetylbiphenyl .
- Results : The modifications resulted in a 1716-fold increase in reaction rate towards the bulky ketone substrate, 2-acetylbiphenyl .
Nanomaterial Synthesis and Development
- Field : Environmental Science and Pollution Research .
- Application : Palladium nanoparticles (PdNPs) synthesized using a phytomediated method were tested as catalysts for the Suzuki–Miyaura cross-coupling reaction .
- Methods : The PdNPs were tested as catalysts for the Suzuki–Miyaura cross-coupling between aryl halides and arylboronic acids .
- Results : The PdNPs successfully catalyzed the Suzuki–Miyaura cross-coupling between aryl halides and arylboronic acids, resulting in the synthesis of 4-acetylbiphenyl .
Transaminases for Industrial Biocatalysis
- Field : Applied Microbiology and Biotechnology .
- Application : Transaminases (TAms) are important enzymes for the production of chiral amines for the pharmaceutical and fine chemical industries . They have a number of advantages over conventional chemical synthesis of chiral amines, including excellent stereoselectivity, as well as an ability to perform under mild conditions .
- Methods : An in silico design approach was used, resulting in seven mutations to the well-characterized Vf-TAm . This focused mainly on enlarging the large binding pocket and increasing hydrophobicity at key residues in order to improve the reaction rate towards the bulky ketone substrate, 2-acetylbiphenyl .
- Results : The modifications resulted in a 1716-fold increase in reaction rate towards the bulky ketone substrate, 2-acetylbiphenyl .
The 3Rs in Research
- Field : British Journal of Nutrition .
- Application : The 3Rs (Replacement, Reduction and Refinement) are fundamental principles underlying the use of animals and alternatives in science throughout the modern world . This science-led approach moves the concept of the 3Rs out of an ethical silo where they were often considered by scientists to be an inconvenient obligation .
- Methods : Relevant examples demonstrate the opportunity to practise better science using 3Rs technologies which deliver faster, more reproducible and more cost-effective results .
- Results : Methods harnessing Replacement approaches may permit discoveries which are simply not feasible using animals and frequently are more flexible and agile since compliance with regulatory oversight requirements is simplified .
Synthetic Precursors of New Heterocycles
- Field : Chemistry .
- Application : Acyl thioureas, which can be derived from 3-Acetylbiphenyl, have extensive applications in diverse fields, such as synthetic precursors of new heterocycles .
- Methods : The interest in acyl thioureas has continually been escalating owing to their extensive applications in diverse fields, such as synthetic precursors of new heterocycles .
- Results : These scaffolds exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .
3D Printing in the Laboratory
- Field : Material Science .
- Application : 3D printing, also known as additive manufacturing, is a technology that has captured the imagination of do-it-yourself hackers, engineers and scientists alike . It is increasingly becoming standard equipment in scientific laboratories .
- Methods : In 3D printing, a 3D computer model is transformed into a physical object layer by layer, like icing a cake . One of the most widespread technologies used in 3D printing is fused-filament fabrication (FFF), also called fused-deposition modelling .
- Results : Researchers can use 3D printers to replace broken instrument parts, build custom sample holders and model everything from biological molecules to oil-bearing rocks . Clinicians can use them to create implants and teaching models .
Safety And Hazards
3-Acetylbiphenyl is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), respiratory system . It is advised to avoid contact with skin and eyes, and to remove and wash contaminated clothing and gloves before re-use .
Future Directions
Transaminases (TAms) are increasingly important enzymes for the pharmaceutical and fine chemical industries, capable of producing valuable chiral amine drug intermediates from a prochiral precursor in a single step . The role of protein engineering in the development of novel TAms and future TAm discovery for application in industrial biocatalysis is highlighted .
properties
IUPAC Name |
1-(3-phenylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHQPWCDGRZWMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953219 | |
Record name | 1-([1,1'-Biphenyl]-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylbiphenyl | |
CAS RN |
3112-01-4 | |
Record name | 3112-01-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-([1,1'-Biphenyl]-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetylbiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.